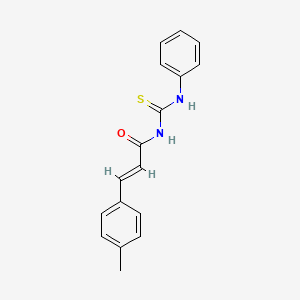
(2E)-3-(4-methylphenyl)-N-(phenylcarbamothioyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of an anilinocarbonothioyl group attached to a 3-(4-methylphenyl)acrylamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide typically involves the reaction of aniline with carbon disulfide to form the anilinocarbonothioyl intermediate. This intermediate is then reacted with 3-(4-methylphenyl)acrylamide under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require the presence of catalysts or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilinocarbonothioyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor in various industrial processes
Mecanismo De Acción
The mechanism of action of N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methylphenyl)acrylamide: Lacks the anilinocarbonothioyl group, resulting in different chemical properties and reactivity.
N-(anilinocarbonothioyl)acrylamide: Similar structure but without the 4-methylphenyl group, affecting its biological activity and applications.
N-(4-methylphenyl)carbamothioyl]amino}pyridine-4-carboxamide: Shares the thioamide group but has a different overall structure, leading to distinct properties
Uniqueness
N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide is unique due to the combination of the anilinocarbonothioyl and 3-(4-methylphenyl)acrylamide moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C17H16N2OS |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(E)-3-(4-methylphenyl)-N-(phenylcarbamothioyl)prop-2-enamide |
InChI |
InChI=1S/C17H16N2OS/c1-13-7-9-14(10-8-13)11-12-16(20)19-17(21)18-15-5-3-2-4-6-15/h2-12H,1H3,(H2,18,19,20,21)/b12-11+ |
Clave InChI |
UVYYWZXPQLQMRK-VAWYXSNFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


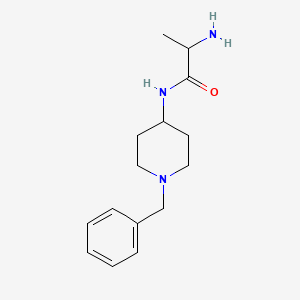
![8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800947.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14800965.png)
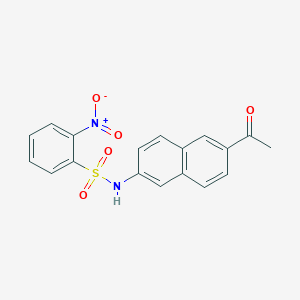
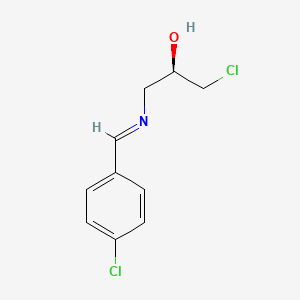
![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)
![8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14801000.png)
![(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14801009.png)
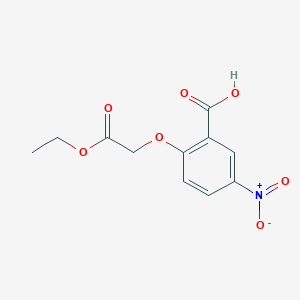
![N-[(E)-(4-ethoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B14801013.png)
![3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B14801019.png)
![(R)-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4'-(1-methyl-1H-pyrazol-4-yl)[1,1'-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14801022.png)
![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B14801025.png)
![4-ethoxy-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B14801029.png)
